molecular formula C5H8BrNO B3034979 2-Bromo-3-(dimethylamino)acrolein CAS No. 26387-66-6

2-Bromo-3-(dimethylamino)acrolein

Cat. No.: B3034979
CAS No.: 26387-66-6
M. Wt: 178.03 g/mol
InChI Key: ACBSCWFIKSDJLP-HYXAFXHYSA-N
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Description

2-Bromo-3-(dimethylamino)acrolein is an organic compound with the molecular formula C5H8BrNO and a molecular weight of 178.03 g/mol . It is characterized by the presence of a bromine atom, a dimethylamino group, and an acrolein moiety. This compound is known for its reactivity and is used in various chemical syntheses and research applications.

Scientific Research Applications

2-Bromo-3-(dimethylamino)acrolein has several scientific research applications:

Safety and Hazards

2-Bromo-3-(dimethylamino)acrolein may cause allergy or asthma symptoms or breathing difficulties if inhaled. It can cause severe skin burns and eye damage, and it is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Preparation Methods

The synthesis of 2-Bromo-3-(dimethylamino)acrolein typically involves the bromination of 3-(dimethylamino)acrolein. One common method includes the reaction of 3-(dimethylamino)acrolein with bromine in an appropriate solvent under controlled conditions . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield.

Chemical Reactions Analysis

2-Bromo-3-(dimethylamino)acrolein undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(dimethylamino)acrolein involves its reactivity with nucleophiles and electrophiles. The bromine atom and the acrolein moiety make it a versatile compound for various chemical reactions. It can form covalent bonds with biological molecules, leading to modifications in their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

2-Bromo-3-(dimethylamino)acrolein can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

(Z)-2-bromo-3-(dimethylamino)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3/b5-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBSCWFIKSDJLP-HYXAFXHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C=O)\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26387-66-6
Record name 2-Bromo-3-(dimethylamino)acrolein
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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